L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized under specific conditions.
Reduction: The compound can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Protected amino acids and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of oxindole derivatives .
Scientific Research Applications
L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and immunomodulatory properties.
Industry: Utilized in the development of peptide-based drugs and cosmetic products.
Mechanism of Action
The mechanism of action of L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide involves its interaction with specific receptors and signaling pathways. It primarily targets melanocortin receptors, leading to various biological effects such as modulation of immune responses and regulation of pigmentation .
Comparison with Similar Compounds
Similar Compounds
Melanotan I: Another synthetic peptide with similar melanocortin receptor activity.
Melanotan II: A cyclic peptide with enhanced receptor binding and biological activity.
Afamelanotide: A derivative of melanocortin peptides with therapeutic applications in treating skin disorders.
Uniqueness
L-Histidyl-D-phenylalanyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tryptophanamide is unique due to its specific amino acid sequence and structural modifications, which confer distinct biological activities and therapeutic potential .
Properties
CAS No. |
308340-70-7 |
---|---|
Molecular Formula |
C32H41N11O4 |
Molecular Weight |
643.7 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C32H41N11O4/c33-23(15-21-17-37-18-40-21)29(45)43-27(13-19-7-2-1-3-8-19)31(47)41-25(11-6-12-38-32(35)36)30(46)42-26(28(34)44)14-20-16-39-24-10-5-4-9-22(20)24/h1-5,7-10,16-18,23,25-27,39H,6,11-15,33H2,(H2,34,44)(H,37,40)(H,41,47)(H,42,46)(H,43,45)(H4,35,36,38)/t23-,25-,26-,27+/m0/s1 |
InChI Key |
OVIZBCMXCJAPHP-PGXSJUQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC4=CN=CN4)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C(CC4=CN=CN4)N |
Origin of Product |
United States |
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